(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

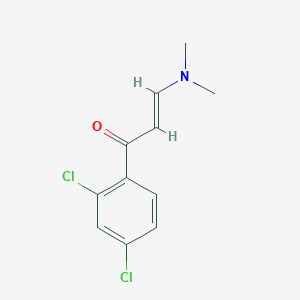

(2E)-1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone backbone. Its structure includes a 2,4-dichlorophenyl group at the 1-position and a dimethylamino group at the 3-position.

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRNWHRXTOCARP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Synthesis Pathway

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Condensation of 2,4-dichlorobenzaldehyde with dimethylamine | Base-catalyzed |

| 2 | Purification | Recrystallization |

Chemistry

In synthetic organic chemistry, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one serves as a building block for more complex molecules. Its reactivity allows for various modifications leading to new derivatives with potential applications.

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Activity : Preliminary investigations reveal cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

Industrial Applications

In industry, this compound is utilized in:

- Material Science : Used in the development of new polymers and materials due to its reactive nature.

- Chemical Processes : Serves as an intermediate in the synthesis of other chemical compounds.

Case Studies

-

Antimicrobial Activity Study

- Objective : Evaluate the efficacy against specific bacterial strains.

- Methodology : In vitro testing against Gram-positive and Gram-negative bacteria.

- Results : Showed significant inhibition zones compared to control groups.

-

Cytotoxicity Assessment

- Objective : Assess potential anticancer properties.

- Methodology : Treatment of various cancer cell lines followed by viability assays.

- Results : Indicated reduced cell viability at certain concentrations, warranting further investigation into mechanism.

Mechanism of Action

The mechanism by which (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chalcone derivatives are highly tunable, with substituent variations significantly impacting their properties. Key analogs include:

Key Observations :

- Electron Effects: Chlorine atoms (electron-withdrawing) and dimethylamino/methoxy groups (electron-donating) create push-pull electronic effects, influencing reactivity and interaction with biological targets .

- Substituent Position : Isomeric dichlorophenyl derivatives (e.g., 2,4- vs. 3,4-Cl) exhibit distinct electronic profiles and molecular planarity. For example, analogs with fluorophenyl groups show dihedral angles ranging from 7.14° to 56.26° between aromatic rings, affecting crystallographic packing .

Physico-Chemical Properties

- Density and Boiling Point: The 3,4-dichlorophenyl isomer (CAS 138716-24-2) has a predicted density of 1.250 g/cm³ and boiling point of 346.3°C . These values suggest higher molecular packing efficiency compared to non-chlorinated analogs.

- Solubility: The dimethylamino group in the target compound likely improves solubility in polar solvents relative to methoxy- or halogen-only analogs .

Crystallographic and Structural Insights

- Dihedral Angles: Chalcone analogs with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° (near-planar) to 56.26° (non-planar), influencing conjugation and stability .

Biological Activity

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a type of enone, has garnered attention in scientific research due to its potential biological activities. This compound features a dichlorophenyl group and a dimethylamino group attached to a propenone backbone, which contributes to its unique properties and interactions with biological systems.

- Molecular Formula : C11H11Cl2NO

- Molar Mass : 244.12 g/mol

- CAS Number : 1612217-79-4

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be conducted in organic solvents like ethanol or methanol under controlled conditions to enhance yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have reported its effectiveness against multiple cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung) | 6.72 | |

| HeLa (Cervical) | 4.87 | |

| MCF7 (Breast) | 5.48 | |

| MDA-MB-231 (Breast) | 16.79 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may bind to these targets, modulating their activity and leading to various biological effects such as apoptosis in cancer cells.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activities. Its structure allows for potential interactions with bacterial membranes or enzymes critical for bacterial survival .

Study on Anticancer Activity

In a study published in MDPI, researchers evaluated several derivatives of chalcones, including this compound. The findings highlighted its promising cytotoxicity against various cancer cell lines, emphasizing its potential as a lead compound for drug development .

In Vivo Testing

Further investigations involving model organisms such as Caenorhabditis elegans and Drosophila melanogaster have shown that compounds similar to this compound can reverse physiological markers associated with diseases like Alzheimer's disease. This suggests a broader range of biological activities that merit further exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Claisen-Schmidt condensation, where 2,4-dichloroacetophenone reacts with dimethylamine-containing aldehydes in ethanol under acidic catalysis. Key steps include:

- Reagent ratios : Maintain a 1:1 molar ratio of ketone to aldehyde.

- Catalyst : Use thionyl chloride (0.05 mL per 1.1 g ketone) to enhance reactivity.

- Purification : Recrystallize from ethanol to remove unreacted precursors.

- Yield optimization : Control reaction temperature (60–70°C) to minimize side reactions like enol tautomerization .

Q. What spectroscopic techniques confirm the structural integrity of the compound?

- Techniques :

- IR spectroscopy : Verify C=O stretch (~1650–1700 cm⁻¹) and C=C conjugation (~1600 cm⁻¹).

- 1H NMR : Identify the E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons).

- HR-MS : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ at 296.03 for C₁₁H₁₀Cl₂N₂O).

- XRD : Resolve the E-configuration and dihedral angles between aromatic rings (e.g., 15–20°) .

Advanced Research Questions

Q. How do DFT calculations validate experimental findings on electronic properties?

- Procedure :

- Software : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set.

- Parameters calculated :

| Parameter | Experimental Value | DFT Value |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 4.1 |

| Ionization potential (I) | 6.8 eV | 6.7 eV |

| Electrophilicity (ω) | 3.5 eV | 3.4 eV |

- Validation : Compare DFT-predicted λmax (UV-Vis) with experimental data (Δλ < 10 nm). Discrepancies >10% may arise from solvent effects omitted in calculations .

Q. How does single-crystal XRD resolve molecular geometry and intermolecular interactions?

- Analysis :

- Crystal system : Monoclinic (P2₁/c) with Z = 7.

- Key metrics :

- Bond lengths: C=O (1.22 Å), C=C (1.34 Å).

- Dihedral angle: 18.5° between dichlorophenyl and dimethylamino groups.

- Packing : Weak C–H···O hydrogen bonds (2.8–3.0 Å) stabilize the lattice. Compare with related chalcones (e.g., : triclinic P1 system) to assess substituent effects on crystallinity .

Q. How is antimicrobial activity evaluated, and how do structural features influence efficacy?

- Protocol :

- Assay : Broth microdilution (MIC against B. subtilis, E. coli, C. albicans).

- Results : Moderate activity (MIC = 128 µg/mL) due to electron-withdrawing Cl groups enhancing membrane permeability.

- Controls : Compare with methoxy-substituted analogs ( : MIC = 256 µg/mL) to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond lengths?

- Case study : XRD shows C–Cl bond length = 1.73 Å, while DFT predicts 1.76 Å.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.